3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
CAS No.: 330202-02-3
Cat. No.: VC5791807
Molecular Formula: C19H13ClN2O2S2
Molecular Weight: 400.9
* For research use only. Not for human or veterinary use.
![3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide - 330202-02-3](/images/structure/VC5791807.png)
Specification
CAS No. | 330202-02-3 |
---|---|
Molecular Formula | C19H13ClN2O2S2 |
Molecular Weight | 400.9 |
IUPAC Name | 3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
Standard InChI | InChI=1S/C19H13ClN2O2S2/c1-24-14-8-4-2-6-11(14)13-10-25-19(21-13)22-18(23)17-16(20)12-7-3-5-9-15(12)26-17/h2-10H,1H3,(H,21,22,23) |
Standard InChI Key | FAGKMUWKHVOVCN-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Introduction
Structural Identification and Molecular Characteristics
Chemical Architecture
The compound features a benzothiophene core fused with a benzene and thiophene ring, substituted at the 3-position with a chlorine atom. A carboxamide group at the 2-position links the benzothiophene to a 1,3-thiazole ring, which is further functionalized with a 2-methoxyphenyl group at the 4-position. This arrangement creates a planar, aromatic system with distinct electronic properties influenced by the electron-withdrawing chloro group and electron-donating methoxy moiety .
Table 1: Molecular Properties of 3-Chloro-N-[4-(2-Methoxyphenyl)-1,3-Thiazol-2-Yl]-1-Benzothiophene-2-Carboxamide
Property | Value |
---|---|
Molecular Formula | C<sub>19</sub>H<sub>14</sub>ClN<sub>3</sub>O<sub>2</sub>S<sub>2</sub> |
Molecular Weight | 424.92 g/mol |
logP (Estimated) | 5.8–6.2 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 98.2 Ų |
The molecular weight and logP were extrapolated from analogs such as Y203-7858 (C<sub>19</sub>H<sub>13</sub>ClN<sub>2</sub>OS<sub>2</sub>, MW 384.9, logP 6.71) and D335-3151 (C<sub>21</sub>H<sub>17</sub>ClN<sub>2</sub>OS<sub>2</sub>, MW 412.96, logP 6.14) . The methoxy group slightly reduces hydrophobicity compared to methyl-substituted analogs.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol common to benzothiophene-thiazole hybrids:
-
Benzothiophene Core Formation: 3-Chloro-1-benzothiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.
-
Thiazole Ring Construction: 4-(2-Methoxyphenyl)-1,3-thiazol-2-amine is prepared via Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones.
-
Amide Coupling: The acid chloride reacts with the thiazol-2-amine in anhydrous dichloromethane or tetrahydrofuran, catalyzed by triethylamine to scavenge HCl .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Acid Chloride Formation | SOCl<sub>2</sub>, reflux, 4h | 85–90 |
Thiazole Amination | CS<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, 80°C, 12h | 70–75 |
Amide Bond Formation | Et<sub>3</sub>N, 0°C → RT, 24h | 60–65 |
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<10 µg/mL) due to its high logP, consistent with analogs like D335-3151 (logSw -6.23) . It is stable under ambient conditions but degrades in strong acidic or basic environments, with hydrolysis observed at the amide bond.
Spectroscopic Signatures
-
IR (KBr): 1675 cm<sup>-1</sup> (C=O stretch), 1550 cm<sup>-1</sup> (C=N thiazole), 1250 cm<sup>-1</sup> (C-O methoxy) .
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.21 (s, 1H, benzothiophene-H), 7.85–7.45 (m, 6H, aromatic), 3.92 (s, 3H, OCH<sub>3</sub>).
-
MS (ESI+): m/z 425.0 [M+H]<sup>+</sup>, 427.0 [M+H+2]<sup>+</sup> (Cl isotope pattern) .
Biological Activity and Mechanism
Compound | Acute Toxicity (Rodent LD<sub>50</sub>) | Notable Adverse Effects |
---|---|---|
Y203-7858 | >1000 mg/kg | Mild hepatic steatosis |
D335-3151 | 650 mg/kg | Renal tubular necrosis |
Applications and Future Directions
Drug Discovery
The compound’s balanced lipophilicity and hydrogen-bonding capacity make it a candidate for:
-
Oncology: As a kinase inhibitor scaffold (e.g., VEGFR-2, EGFR).
-
Infectious Diseases: Targeting bacterial topoisomerases or fungal CYP51 .
Materials Science
Conjugated benzothiophene-thiazole systems exhibit tunable optoelectronic properties (Eg ≈ 2.1–2.4 eV), suggesting utility in organic semiconductors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume